molecular formula C12H13IN2O B1400559 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole CAS No. 1337882-14-0

5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Cat. No.: B1400559
CAS No.: 1337882-14-0
M. Wt: 328.15 g/mol
InChI Key: UXGKQBPGDONEDV-UHFFFAOYSA-N
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Description

5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features an indazole core substituted with an iodine atom and a tetrahydro-2H-pyran-2-yl group, making it an interesting subject for chemical synthesis and reactivity studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically involves the iodination of an indazole precursor followed by the introduction of the tetrahydro-2H-pyran-2-yl group. The reaction conditions often require the use of iodine or iodine-containing reagents under controlled temperature and solvent conditions to ensure selective iodination.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the indazole core.

    Coupling Reactions: It can engage in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide under polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed depend on the type of reaction. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation and reduction can modify the functional groups on the indazole core.

Scientific Research Applications

5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole involves its interaction with molecular targets, potentially affecting various biochemical pathways. The iodine atom and the tetrahydro-2H-pyran-2-yl group can influence the compound’s binding affinity and specificity towards enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
  • 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrrole

Uniqueness

Compared to similar compounds, 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole stands out due to its indazole core, which imparts distinct chemical and biological properties

Biological Activity

5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by recent research findings.

Chemical Structure and Properties

The compound features an indazole core substituted with an iodine atom and a tetrahydro-pyran moiety. This unique structure contributes to its interaction with various biological targets.

Anticancer Properties

Recent studies have highlighted the compound's role as an inhibitor of the Wnt signaling pathway, which is crucial in cancer progression. The stabilization of β-catenin, a key component in this pathway, can be measured through assays that assess the compound's inhibitory effects on cancer cell lines. For instance, compounds similar to this compound showed IC50 values ranging from 1.32 μM to 4.62 μM against various cancer cell lines, indicating potent anticancer activity .

The mechanism by which this compound exerts its biological effects involves inhibition of specific kinases associated with tumor growth. It has been shown to affect the phosphorylation states of proteins involved in cell signaling pathways, particularly those linked to apoptosis and cell proliferation .

In Vitro Studies

In vitro studies using human cancer cell lines have demonstrated that derivatives of this compound significantly reduce the viability of cells by inducing apoptosis. For example, a related derivative was found to decrease phosphorylated JNK levels by 65–80% compared to untreated controls, suggesting that the compound can effectively modulate stress response pathways in cancer cells .

In Vivo Studies

Animal models have been employed to assess the efficacy of this compound in inhibiting tumor growth. In one study, mice treated with this compound exhibited a significant reduction in tumor size compared to controls, reinforcing its potential as an anticancer therapeutic agent .

Data Tables

Study Cell Line IC50 (μM) Mechanism
Study 1A4312.06EGFR inhibition
Study 2H19754.62Wnt pathway inhibition
Study 3MiaPaCa21.32Apoptosis induction

Properties

IUPAC Name

5-iodo-1-(oxan-2-yl)indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13IN2O/c13-10-4-5-11-9(7-10)8-14-15(11)12-3-1-2-6-16-12/h4-5,7-8,12H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGKQBPGDONEDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=C(C=C3)I)C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a mixture of 5-iodo-1H-indazole (0.90 g, 3.69 mmol) and 3,4-dihydro-2H-pyran (1.57 g, 18.7 mmol) in dry dichloromethane (20 mL), was added p-TsOH (0.08 g, 0.41 mmol) at room temperature. The resulting mixture was stirred overnight. Upon completion, saturated aqueous NaHCO3 (30 mL) was added slowly into the reaction mixture. The organic layer was separated, dried over Na2SO4, and concentrated in vacuo. The residue was purified by column chromatography on silica gel (0˜5% EtOAc in petroleum ether) affording the title compound (1.0 g). 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H), 8.08 (s, 1H), 7.67 (dd, 1H), 7.61 (d, 1H), 5.85 (dd, 1H), 3.88-3.85 (m, 1H), 3.78-3.72 (m, 1H), 2.41-2.29 (m, 1H), 2.05-1.95 (m, 2H), 1.77-1.72 (m, 1H), 1.61-1.56 (m, 2H).
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.08 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a mixture of 5-iodo-1H-indazole (0.90 g, 3.69 mmol) and DHP (1.57 g, 18.7 mmol) in dry dichloromethane (20 mL), was added PTSA (0.08 g, 0.41 mmol) at room temperature. The resulting mixture was stirred overnight. Upon completion, saturated aqueous NaHCO3 (30 mL) was added slowly into the reaction mixture. The organic layer was separated, dried over Na2SO4, and concentrated in vacuo. The residue was purified by column chromatography on silica gel (0-5% EtOAc in petroleum ether) affording the title compound (1.0 g). 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H), 8.08 (s, 1H), 7.67 (dd, 1H), 7.61 (d, 1H), 5.85 (dd, 1H), 3.88-3.85 (m, 1H), 3.78-3.72 (m, 1H), 2.41-2.29 (m, 1H), 2.05-1.95 (m, 2H), 1.77-1.72 (m, 1H), 1.61-1.56 (m, 2H).
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.08 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.